4-(Ethylamino)-2-(trifluoromethyl)benzonitrile
Description
4-(Ethylamino)-2-(trifluoromethyl)benzonitrile (C₁₀H₉F₃N₂) is a benzonitrile derivative featuring a trifluoromethyl group at position 2 and an ethylamino substituent at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-(ethylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,15H,2H2,1H3 |
InChI Key |
QUWSCCMBFICRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
4-(Ethylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Mechanism of Action
The mechanism by which 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The ethylamino group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues and their properties:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The nitro group (e.g., 4-nitro analogue) increases electrophilicity, making the compound reactive toward nucleophilic substitution. This is advantageous in synthesizing derivatives but may reduce metabolic stability .
- Electron-Donating Groups: Methoxy and ethylamino groups stabilize the aromatic ring via resonance or inductive effects. Methoxy derivatives (e.g., ) exhibit improved stability in acidic media, while ethylamino’s basicity enhances solubility in polar solvents .
- Bulkier Substituents: Cyclohexanol () and thioxoimidazolidinone () groups introduce steric hindrance, affecting binding to biological targets. For example, thioxoimidazolidinone derivatives show potent androgen receptor antagonism due to complementary steric interactions .
Biological Activity
4-(Ethylamino)-2-(trifluoromethyl)benzonitrile, a compound with the molecular formula C₁₀H₉F₃N₂, is gaining attention in the field of medicinal chemistry due to its potential biological activities. The presence of the ethylamino and trifluoromethyl groups enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
- Molecular Weight : 214.19 g/mol
- Structure : The compound consists of a benzonitrile core with an ethylamino group and a trifluoromethyl group. This unique arrangement influences its chemical reactivity and biological activity.
Research indicates that 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile may interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is believed to enhance the compound's efficacy by facilitating interactions with hydrophobic regions of proteins, which is crucial for modulating their activity.
Anticancer Properties
Studies have shown that compounds similar to 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, demonstrating inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Case Study : A related compound was evaluated in LNCaP-AR xenograft models, showing a dose-dependent inhibition of tumor growth. The tumor inhibition rates at different dosages were reported as follows:
Enzyme Inhibition
The nitrile functional group in compounds like 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile has been shown to mimic carbonyl groups in various enzymatic reactions, potentially acting as a hydrogen bond acceptor. This property enhances the pharmacokinetic profile of such compounds, making them effective inhibitors for enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
The structural modifications of related compounds significantly influence their biological activity. For example, the introduction of different substituents on the benzonitrile core can lead to variations in potency against specific targets:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Trifluoromethyl | 0.15 | High |
| Compound B | Ethylamino | 0.83 | Moderate |
| Compound C | Hydroxyl | 1.51 | Low |
Pharmacological Applications
The potential applications of 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile extend beyond oncology. Its lipophilic nature allows for better membrane permeability, making it suitable for targeting various diseases including metabolic disorders and inflammation-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
